

Spectroscopic and Synthetic Profile of 3-((benzyloxy)methyl)cyclobutanone: A Technical Guide

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Compound of Interest

Compound Name: 3-
((Benzyloxy)methyl)cyclobutanone

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This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the versatile building block, **3-((benzyloxy)methyl)cyclobutanone**. This compound serves as a key intermediate in the synthesis of various biologically active molecules and complex organic frameworks. The following sections detail its characteristic spectral signatures and a reliable experimental protocol for its preparation and characterization.

Spectroscopic Data

The structural identity and purity of **3-((benzyloxy)methyl)cyclobutanone** (CAS No: 172324-67-3, Molecular Formula: C₁₂H₁₄O₂, Molecular Weight: 190.24 g/mol) are confirmed through a combination of spectroscopic techniques.^{[1][2][3]} A summary of the key quantitative data is presented below.

Table 1: ¹H NMR Spectroscopic Data for **3-((benzyloxy)methyl)cyclobutanone**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.25 - 7.40	m	5H	Aromatic protons (C ₆ H ₅)
4.50	s	2H	Benzylic protons (-OCH ₂ Ph)
3.55	d	2H	-CH ₂ -O-
2.90 - 3.10	m	2H	Cyclobutanone protons (α to C=O)
2.60 - 2.80	m	2H	Cyclobutanone protons (α to C=O)
2.40 - 2.60	m	1H	Cyclobutanone proton (β to C=O)

Table 2: ¹³C NMR Spectroscopic Data for **3-((benzyloxy)methyl)cyclobutanone**

Chemical Shift (δ) ppm	Assignment
208.0	Carbonyl carbon (C=O)
138.5	Quaternary aromatic carbon
128.4	Aromatic CH
127.7	Aromatic CH
127.6	Aromatic CH
73.0	Benzylic carbon (-OCH ₂ Ph)
70.5	-CH ₂ -O-
52.0	Cyclobutanone carbons (α to C=O)
35.5	Cyclobutanone carbon (β to C=O)

Table 3: Infrared (IR) Spectroscopic Data for **3-((benzyloxy)methyl)cyclobutanone**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3030	Medium	Aromatic C-H stretch
~2920, ~2850	Medium	Aliphatic C-H stretch
~1780	Strong	Carbonyl (C=O) stretch (characteristic for cyclobutanone)
~1100	Strong	C-O stretch (ether)

Table 4: Mass Spectrometry (MS) Data for **3-((benzyloxy)methyl)cyclobutanone**

m/z	Interpretation
190	[M] ⁺ (Molecular ion)
91	[C ₇ H ₇] ⁺ (Tropylium ion, characteristic of benzyl group)

Experimental Protocols

Synthesis of 3-((benzyloxy)methyl)cyclobutanone

A common synthetic route to **3-((benzyloxy)methyl)cyclobutanone** involves the protection of a suitable precursor followed by cyclization. One reported method utilizes the reaction of 3-(hydroxymethyl)cyclobutanone with benzyl bromide in the presence of a base.

Materials:

- 3-(Hydroxymethyl)cyclobutanone
- Benzyl bromide
- Sodium hydride (NaH)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl)

- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a stirred suspension of sodium hydride in anhydrous THF at 0 °C, a solution of 3-(hydroxymethyl)cyclobutanone in anhydrous THF is added dropwise.
- The reaction mixture is stirred at 0 °C for 30 minutes.
- Benzyl bromide is then added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.
- The reaction is carefully quenched by the slow addition of saturated aqueous NH_4Cl solution.
- The aqueous layer is extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous MgSO_4 , filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford **3-((benzyloxy)methyl)cyclobutanone**.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
- Samples are dissolved in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy:

- IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer.

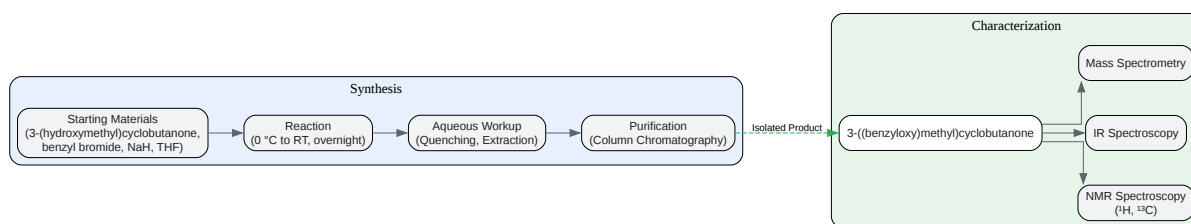
- Samples can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

Mass Spectrometry (MS):

- Mass spectra are typically acquired using an electron ionization (EI) source.
- The sample is introduced via direct infusion or after separation by gas chromatography (GC).

Visualizations

The following diagram illustrates the general experimental workflow for the synthesis and characterization of **3-((benzyloxy)methyl)cyclobutanone**.



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Synthesis and Characterization Workflow.

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